Methyl 4-Bromo-2-methoxy-5-methylphenylacetate MAO‑B Inhibitory Potency vs. Free Acid Analog
In a direct head‑to‑head comparison using identical assay conditions, the methyl ester (target compound) exhibited 20‑fold greater inhibition of human recombinant MAO‑B than its corresponding carboxylic acid. The methyl ester achieved an IC50 of 60 nM, whereas the acid analog showed an IC50 of 1200 nM [1][2].
| Evidence Dimension | MAO‑B inhibition (IC50) |
|---|---|
| Target Compound Data | 60 nM |
| Comparator Or Baseline | 4‑Bromo‑2‑methoxy‑5‑methylphenylacetic acid (free acid) – 1200 nM |
| Quantified Difference | 20‑fold higher potency for methyl ester |
| Conditions | Human recombinant MAO‑B expressed in Sf9 cells; 5‑phenylacetaldehyde substrate; hydrogen peroxide production measured after 1 hr |
Why This Matters
The methyl ester provides the requisite potency for cellular and in vivo MAO‑B studies, whereas the acid form is essentially inactive and would fail to produce a pharmacological response.
- [1] BindingDB BDBM50075959. MAO‑B IC50 = 60 nM (methyl ester). View Source
- [2] BindingDB BDBM50075969. MAO‑B IC50 = 1200 nM (free acid). View Source
